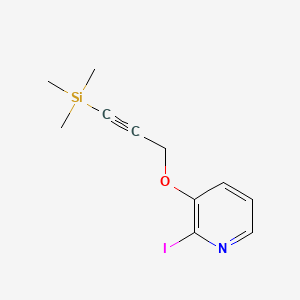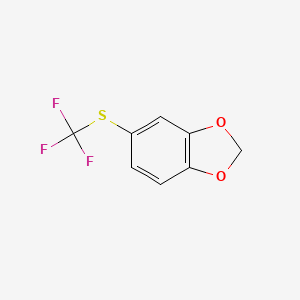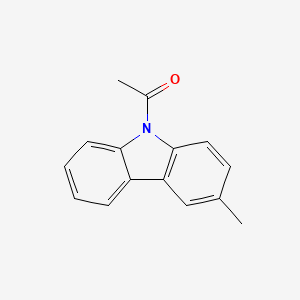
9H-Carbazole, 9-acetyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-acetyl-3-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties
Métodos De Preparación
The synthesis of 9H-Carbazole, 9-acetyl-3-methyl- typically involves the acetylation of 9H-carbazole followed by methylation. One common method is the Friedel-Crafts acylation reaction, where 9H-carbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then methylated using methyl iodide and a base like potassium carbonate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
9H-Carbazole, 9-acetyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9H-Carbazole, 9-acetyl-3-methyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting certain enzymes and pathways involved in disease processes.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-acetyl-3-methyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
9H-Carbazole, 9-acetyl-3-methyl- can be compared with other carbazole derivatives such as 9H-carbazole, 9-ethyl-9H-carbazole, and 9H-carbazole-3-carbaldehyde. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of acetyl and methyl groups in 9H-Carbazole, 9-acetyl-3-methyl- makes it unique in terms of its enhanced reactivity and potential for diverse applications .
Propiedades
Número CAS |
33634-03-6 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(3-methylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-15-13(9-10)12-5-3-4-6-14(12)16(15)11(2)17/h3-9H,1-2H3 |
Clave InChI |
XAYIVNWBCRKOSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
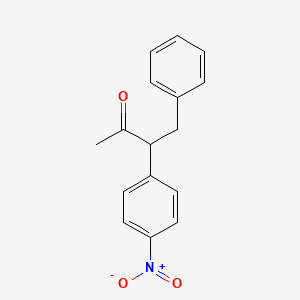
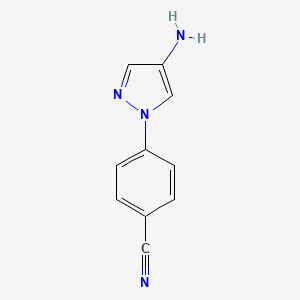
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)

